Structural Elucidation of 1-Methyl-3-pyrrolidinol: A Technical Guide
Structural Elucidation of 1-Methyl-3-pyrrolidinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 1-methyl-3-pyrrolidinol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the spectroscopic and physical properties of the molecule, details the experimental protocols for its characterization, and presents the data in a clear, structured format for ease of comparison and interpretation.
Chemical Identity and Physical Properties
1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic amino alcohol. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| CAS Number | 13220-33-2 (racemate), 104641-60-3 ((R)-enantiomer) | [1][3] |
| IUPAC Name | 1-methylpyrrolidin-3-ol | [1] |
| Synonyms | N-Methyl-3-pyrrolidinol, 3-Hydroxy-1-methylpyrrolidine | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 192.2 ± 0.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Refractive Index | 1.46 | [7] |
Spectroscopic Analysis
The structural confirmation of 1-methyl-3-pyrrolidinol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum of 1-methyl-3-pyrrolidinol in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 4.33 | m | 1H | H-3 (CH-OH) |
| 2.80 | m | 1H | H-5 (N-CH₂) |
| 2.58 | m | 1H | H-5 (N-CH₂) |
| 2.57 | m | 1H | H-2 (N-CH₂) |
| 2.33 | s | 3H | N-CH₃ |
| 2.20 | m | 1H | H-2 (N-CH₂) |
| 1.72 | m | 2H | H-4 (C-CH₂-C) |
Data sourced from ChemicalBook, acquired at 400 MHz in CDCl₃.[8]
The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms.
| Chemical Shift (δ) (ppm) | Assignment |
| 69.8 | C-3 (CH-OH) |
| 64.8 | C-5 (N-CH₂) |
| 55.0 | C-2 (N-CH₂) |
| 41.8 | N-CH₃ |
| 35.5 | C-4 (C-CH₂-C) |
Data sourced from ChemicalBook.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 1-methyl-3-pyrrolidinol reveals the presence of key functional groups. The data presented is typical for this compound and was likely obtained via Attenuated Total Reflectance (ATR) or as a neat liquid film.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950 - 2850 | Medium-Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1320 - 1000 | Strong | C-O stretch (secondary alcohol) |
| 1250 - 1020 | Medium | C-N stretch (tertiary amine) |
Interpretation based on standard IR correlation tables.[9][10][11][12]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1-methyl-3-pyrrolidinol results in the formation of a molecular ion and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 101 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | Moderate | [M - OH]⁺ |
| 57 | High | [M - C₂H₄O]⁺ or [C₃H₇N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Data interpreted from NIST WebBook and general fragmentation patterns of amines and alcohols.[2][13][14][15] The fragmentation is characteristic of amino alcohols, often involving the loss of the hydroxyl group and cleavage of the pyrrolidine ring.
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of 1-methyl-3-pyrrolidinol.
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of 1-methyl-3-pyrrolidinol is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[16]
-
The solution is transferred to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Spectra are acquired on a 400 MHz NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A sufficient relaxation delay is used to ensure accurate integration, if required.
IR Spectroscopy Protocol (ATR-FTIR)
-
A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected.[17]
-
A small drop of neat 1-methyl-3-pyrrolidinol is placed onto the ATR crystal, ensuring complete coverage.[18]
-
The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
-
After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[6]
Mass Spectrometry Protocol (EI-MS)
-
A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet.
-
The sample is vaporized and enters the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][19]
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of 1-methyl-3-pyrrolidinol.
Caption: Experimental workflow for the structural elucidation of 1-methyl-3-pyrrolidinol.
Caption: Logical relationships between spectroscopic data and the final structure.
Conclusion
The structural analysis of 1-methyl-3-pyrrolidinol is robustly supported by a combination of NMR, IR, and mass spectrometry data. The presented spectroscopic information and experimental protocols provide a solid foundation for the identification and characterization of this important molecule in research and development settings. While crystallographic and computational data would offer further refinement, the existing data is sufficient for unambiguous structural confirmation.
References
- 1. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 3. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vivanls.com [vivanls.com]
- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum [chemicalbook.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. IR _2007 [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. whitman.edu [whitman.edu]
- 16. benchchem.com [benchchem.com]
- 17. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. Electron ionization - Wikipedia [en.wikipedia.org]
